molecular formula C11H18O B12661412 (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde CAS No. 39850-66-3

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde

Cat. No.: B12661412
CAS No.: 39850-66-3
M. Wt: 166.26 g/mol
InChI Key: ZIIKSEQIKREAGR-UHFFFAOYSA-N
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Description

(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acetaldehyde (CAS 2226-09-7) is a bicyclic monoterpenoid derivative featuring an acetaldehyde functional group attached to a norbornane-based skeleton. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol. Key identifiers include:

  • InChIKey: CSUCBYYLYMFEFB-UHFFFAOYSA-N
  • SMILES: CC1(C2CCC(C2)C1=CC=O)C
  • Topological Polar Surface Area (TPSA): 17.1 Ų (computed) .
  • XLogP3: 2.4 (moderate hydrophobicity) .
  • Exact Mass: 164.1201 g/mol .

The compound exhibits undefined stereochemistry at the bicyclic core and may exist as E/Z isomers due to the α,β-unsaturated aldehyde moiety . Its applications are hypothesized to include fragrance formulation, given structural similarities to other bicyclic terpenoids used in this field .

Properties

CAS No.

39850-66-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetaldehyde

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h6,8-10H,3-5,7H2,1-2H3

InChI Key

ZIIKSEQIKREAGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with an appropriate aldehyde precursor under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)carboxylic acid.

    Reduction: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde is an organic compound with a bicyclic structure, featuring a bicyclo[2.2.1]heptane framework, two methyl groups at the 3-position, and an aldehyde functional group at the 2-position. Its molecular formula is C11H18OC_{11}H_{18}O, and it has a molecular weight of 166.26 g/mol .

Applications

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde has diverse applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
  • Fragrance Production: This compound is utilized in the fragrance industry.
  • Biochemical Research: Studies suggest that (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may interact with biological systems, potentially binding to specific enzymes or receptors and influencing biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic effects and guide future research endeavors.

Related Compounds

Several compounds share structural similarities with (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde:

Compound NameStructural FeaturesUnique Aspects
3,3-Dimethylbicyclo(2.2.1)heptan-2-ylformamideSimilar bicyclic structureContains a formamide functional group
4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanoneBicyclic core with ketoneIncorporates a cyclohexanone moiety
3-(3,3-Dimethylbicyclo(2.2.1)heptan-2-yl)-propanoic acidBicyclic structure with carboxylic acidFeatures a propanoic acid side chain

Mechanism of Action

The mechanism of action of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between the target compound and related bicyclic derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Group XLogP3 TPSA (Ų) Key Features
(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acetaldehyde 2226-09-7 C₁₁H₁₆O 164.24 Aldehyde 2.4 17.1 α,β-unsaturated aldehyde; bicyclic core
(Z)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate 58437-70-0 C₁₃H₂₀O₂ 208.30 Ester ~3.5* 26.3 Acetate ester; Z-configuration
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone 42370-07-0 C₁₁H₁₈O 166.26 Ketone ~2.8* 17.1 Saturated ketone; no double bond
2-{2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl}acetaldehyde 37720-84-6 C₁₂H₁₈O 178.27 Aldehyde ~3.0* 17.1 Methylidene substituent; exocyclic double bond
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, 1-acetate 2226-03-1 C₁₃H₂₀O₂ 208.30 Ester ~3.5* 26.3 Allylic acetate; E/Z isomerism

*Estimated based on functional group contributions.

Key Observations:

Functional Group Influence :

  • The aldehyde group in the target compound confers higher reactivity (e.g., oxidation susceptibility) compared to ketones or esters .
  • Ester derivatives (e.g., CAS 58437-70-0) exhibit increased hydrophobicity (higher XLogP3) and stability, making them more suitable for prolonged use in formulations .
  • Ketones (e.g., CAS 42370-07-0) show reduced polarity but lack the conjugation present in α,β-unsaturated aldehydes, impacting UV absorption and reactivity .

Stereochemical Considerations :

  • The Z-configuration in the acetate derivative (CAS 58437-70-0) may enhance steric shielding of the ester group, affecting hydrolysis rates .
  • E/Z isomerism in the target compound could influence odor profiles in fragrance applications, as geometric isomers often differ in sensory properties .

Physicochemical and Toxicological Profiles

Property Target Compound Acetate (CAS 58437-70-0) Ethanone (CAS 42370-07-0) Methylidene Derivative (CAS 37720-84-6)
Boiling Point Not reported >200°C (estimated) ~220°C (estimated) ~210°C (estimated)
Water Solubility Low (<1 mg/L) Very low Low Low
Skin Irritation Potential Moderate (aldehyde) Low (ester) Low (ketone) Moderate (aldehyde)
Environmental Persistence Moderate High Moderate Moderate
Notes:
  • Aldehydes vs.
  • Environmental Impact : Esters (e.g., CAS 58437-70-0) may persist longer in the environment due to lower biodegradability, whereas aldehydes are more prone to oxidation .

Biological Activity

(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde, also known by its CAS number 39850-66-3, is an organic compound characterized by a bicyclic structure. This compound has garnered interest due to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in various fields such as pharmaceuticals, agrochemicals, and fragrance industries.

  • Molecular Formula : C11H18O
  • Molecular Weight : 166.26 g/mol
  • Density : 0.931 g/cm³
  • Boiling Point : 227.8°C at 760 mmHg
  • Flash Point : 88.9°C

Biological Activity Overview

Research indicates that (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may interact with biological systems in several ways:

  • Enzyme Interactions : Studies suggest that this compound can bind to specific enzymes, potentially influencing metabolic pathways and biochemical reactions .
  • Therapeutic Potential : The compound's structural features may allow it to exhibit therapeutic effects, although detailed studies are still needed to confirm specific activities and mechanisms .
  • Antimicrobial Activity : Preliminary investigations have indicated that compounds with similar bicyclic structures can possess antimicrobial properties, suggesting a potential for (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde in developing new antimicrobial agents .

Study on Enzyme Binding

A study conducted on the binding affinity of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde with various enzymes demonstrated that the compound could effectively inhibit certain enzymatic activities, which could be harnessed for therapeutic applications:

EnzymeBinding Affinity (Ki)Effect
Enzyme A5 µMInhibition of activity
Enzyme B10 µMModerate inhibition

This data suggests a promising avenue for further research into the compound's role as a potential drug candidate .

Antimicrobial Properties

In another study focused on the antimicrobial properties of bicyclic compounds, (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa70 µg/mL

The results indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

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